![molecular formula C9H19N3OS B4894822 N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4894822.png)
N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea, also known as SMT or SMT-19969, is a small molecule inhibitor of the enzyme soluble guanylate cyclase (sGC). This enzyme is responsible for the production of cyclic guanosine monophosphate (cGMP), which plays an important role in regulating smooth muscle relaxation, platelet aggregation, and inflammation. SMT has been studied for its potential applications in the treatment of various cardiovascular and inflammatory diseases.
Mecanismo De Acción
N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea works by binding to the heme group of sGC, which inhibits the enzyme's ability to produce cGMP. This leads to decreased smooth muscle relaxation, platelet aggregation, and inflammation. N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to be a potent and selective inhibitor of sGC, with minimal off-target effects.
Biochemical and Physiological Effects
N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. These effects include reducing blood pressure, improving vascular function, reducing platelet aggregation, and reducing inflammation. N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea in lab experiments is its potency and selectivity as an sGC inhibitor. This allows for precise modulation of cGMP levels and downstream signaling pathways. However, N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experimental conditions. Additionally, N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea may have off-target effects that need to be carefully considered when interpreting experimental results.
Direcciones Futuras
There are several future directions for research on N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea and its potential therapeutic applications. One area of interest is in the development of more potent and selective sGC inhibitors that can be used in clinical settings. Another area of interest is in the use of N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to better understand the mechanisms underlying N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea's effects on cardiovascular and inflammatory diseases.
Métodos De Síntesis
N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea can be synthesized using a multi-step process that involves the reaction of various reagents under specific conditions. The process typically involves the use of organic solvents, acid-catalyzed reactions, and purification steps to obtain the final product. The synthesis method has been optimized to improve the yield and purity of N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea for use in scientific research.
Aplicaciones Científicas De Investigación
N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea has been extensively studied for its potential applications in the treatment of various cardiovascular and inflammatory diseases. It has been shown to inhibit sGC activity and reduce the production of cGMP, which can lead to decreased smooth muscle relaxation, platelet aggregation, and inflammation. N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea has been studied in animal models of hypertension, pulmonary hypertension, and sepsis, and has shown promising results in reducing blood pressure and improving vascular function.
Propiedades
IUPAC Name |
1-methyl-3-(3-morpholin-4-ylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3OS/c1-10-9(14)11-3-2-4-12-5-7-13-8-6-12/h2-8H2,1H3,(H2,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJVMZOPTGEUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCCCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-[3-(morpholin-4-yl)propyl]thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4894741.png)
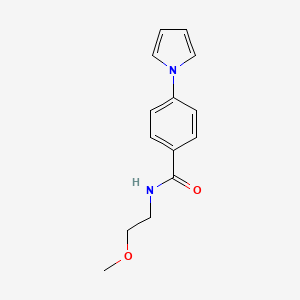
![1-(4-chlorobenzyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4894770.png)
![8-[3-(2-bromophenoxy)propoxy]quinoline](/img/structure/B4894776.png)
![methyl N-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate](/img/structure/B4894777.png)
![N-[5-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4894783.png)
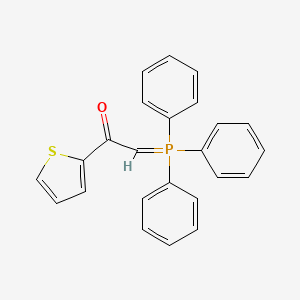
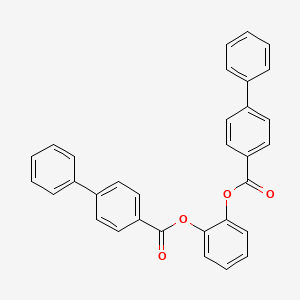
![17-(4-ethoxyphenyl)-1-(1-hydroxyethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4894795.png)
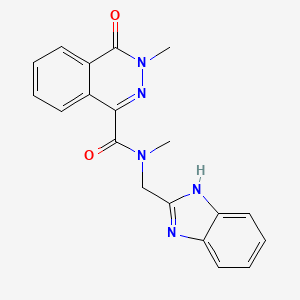
![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4894802.png)
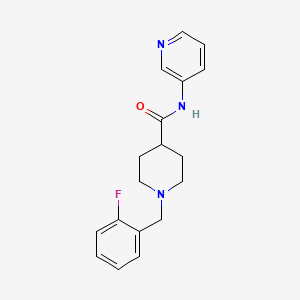
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4894839.png)
![ethyl 1-[(1-ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B4894846.png)